molecular formula C5H6N2O3 B12863430 3-methyl-5-oxoisoxazole-2(5H)-carboxamide

3-methyl-5-oxoisoxazole-2(5H)-carboxamide

Cat. No.: B12863430
M. Wt: 142.11 g/mol
InChI Key: MXXVCCSVBZNUHL-UHFFFAOYSA-N
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Description

3-Methyl-5-oxoisoxazole-2(5H)-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the carboxamide group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxoisoxazole-2(5H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The isoxazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-Methyl-5-oxoisoxazole-2(5H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-oxoisoxazole-2(5H)-carbothioic acid O-phenyl ester: This compound shares a similar isoxazole ring structure but differs in the functional groups attached.

    5-Methylisoxazole-3-carboxamide: Another related compound with a similar core structure but different substituents.

Uniqueness

3-Methyl-5-oxoisoxazole-2(5H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

3-methyl-5-oxo-1,2-oxazole-2-carboxamide

InChI

InChI=1S/C5H6N2O3/c1-3-2-4(8)10-7(3)5(6)9/h2H,1H3,(H2,6,9)

InChI Key

MXXVCCSVBZNUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)ON1C(=O)N

Origin of Product

United States

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